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Compound of Interest

Compound Name: 1-Butylpyridinium Chloride

Cat. No.: B075717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data
available for N-Butylpyridinium Chloride ([CsHsN(CaH9)]CI), an ionic liquid with potential
applications in various scientific and industrial fields. The information presented herein is
intended to inform researchers, scientists, and drug development professionals about its safety
profile, assist in risk assessment, and guide future research. This document summarizes key
findings from preclinical toxicity studies, including acute, sub-chronic, and genetic toxicity, as
well as in vitro assessments.

Executive Summary

N-Butylpyridinium Chloride has demonstrated a range of toxicological effects depending on the
dose, route of administration, and biological system studied. The primary target for its effects
appears to be related to its interaction with organic cation transporters, which may influence its
pharmacokinetic profile and contribute to observed toxicities. While it shows low potential for
genetic damage, studies indicate potential for systemic toxicity at higher doses following oral
exposure. A notable gap exists in the publicly available data regarding its dermal, inhalation,
and ecotoxicity.

General and Systemic Toxicity

Sub-chronic oral toxicity studies have been conducted by the National Toxicology Program
(NTP) in rodent models. These studies provide valuable insights into the potential target organs
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and dose-dependent effects of N-Butylpyridinium Chloride.

Oral Toxicity Studies

Table 1: Summary of 2-Week and 3-Month Oral Toxicity Studies in Rodents
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Species

Duration

Route

Doses
(mg/mL in
drinking
water)

Key
Findings

Reference

Harlan
Sprague-
Dawley Rats

2-Week

Drinking
Water

0, 10, 30, 60,
100

Decreased
water
consumption
and body
weight gain at

higher doses.

NTP TOX-
103

B6C3F1/N

Mice

2-Week

Drinking
Water

0, 10, 30, 60,
100

Decreased
water
consumption
and body
weight gain at
higher doses.

NTP TOX-
103

Harlan
Sprague-
Dawley Rats

3-Month

Drinking
Water

0,03,1,3

No significant
adverse
effects
observed at
the tested
concentration

S.

NTP TOX-
103

B6C3F1/N

Mice

3-Month

Drinking
Water

0,1,3,10

Decreased
body weight
gain in males
at the highest
dose. No
other
significant
treatment-
related

effects.

NTP TOX-
103
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A previously reported oral LD50 of 550 mg/kg in female F344 rats was utilized for dose
selection in National Toxicology Program (NTP) studies. However, the primary study detailing
this LD50 value is not readily available in the public domain.

Experimental Protocol: 3-Month Oral Toxicity Study in Drinking Water (NTP TOX-103)

Test Species: Male and female Harlan Sprague-Dawley rats and B6C3F1/N mice.

o Administration: N-Butylpyridinium Chloride was administered in drinking water at various
concentrations.

e Duration: 90 days.

o Parameters Monitored:

[¢]

Clinical Observations: Daily checks for signs of toxicity.

[e]

Body Weight: Recorded weekly.

o

Water Consumption: Measured weekly.

[¢]

Necropsy: Gross examination of all animals at the end of the study.

[¢]

Histopathology: Microscopic examination of a comprehensive set of tissues from all
animals in the control and high-dose groups.

Genetic Toxicology

The genotoxic potential of N-Butylpyridinium Chloride has been evaluated using in vitro and in
vivo assays. The available data suggests a low risk of genetic damage.

Table 2: Summary of Genetic Toxicology Studies
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Concentration/

Assay Test System Results Reference
Dose Levels
Salmonella
) typhimurium

Bacterial ] ] )
strains TA98, With and without

Reverse ] )
TA100, TA1535, S9 metabolic Negative NTP Data

Mutation Assay o
and TA1537, and  activation

(Ames Test) o )
Escherichia coli
strain WP2 uvrA

In Vivo Male B6C3F1/N

Micronucleus Mice (Peripheral Not specified Negative NTP G03020B

Assay Blood)

i Male Harlan
In Vivo
] Sprague-Dawley » .

Micronucleus ] Not specified Equivocal NTP G03020
Rats (Peripheral

Assay
Blood)

Experimental Protocol: In Vivo Micronucleus Assay (Adapted from NTP G03020)

Test Species: Male Harlan Sprague-Dawley rats.

o Administration: Test article administered, typically via oral gavage or intraperitoneal injection,
for a specified number of days.

o Sample Collection: Peripheral blood samples are collected at appropriate time points after
the final dose.

e Analysis: Erythrocytes are analyzed for the presence of micronuclei using flow cytometry. An
increase in the frequency of micronucleated reticulocytes is indicative of chromosomal
damage.

» Controls: A vehicle control and a positive control (a known clastogen) are run concurrently.

In Vitro Toxicity
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In vitro studies have been instrumental in elucidating a potential mechanism of action for N-
Butylpyridinium Chloride's biological activity, specifically its interaction with cellular transporters.

Table 3: In Vitro Inhibition of Organic Cation Transporters (OCTSs)

N-Butylpyridinium
Transporter Substrate : Reference
Chloride ICso (M)

Rat OCT1 (rOCT1) [FHITEA 7.53 Cheng et al., 2011
Rat OCT2 (rOCT2) [*4C]Metformin 3.8 Cheng et al., 2011
Human OCT2 )

[14C]Metformin 1.8 Cheng et al., 2011
(hOCT2)

These findings indicate that N-Butylpyridinium Chloride is a potent inhibitor of organic cation
transporters, which are crucial for the transport of endogenous and exogenous substances
across cell membranes, particularly in the kidneys and liver.

Experimental Protocol: In Vitro Inhibition of Organic Cation Transporters

o Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest
(e.g., rOCT1, rOCT2, hOCT2).

e Assay Principle: The ability of N-Butylpyridinium Chloride to inhibit the uptake of a
radiolabeled substrate (e.g., [3H]tetraethylammonium or [**C]metformin) into the transporter-
expressing cells is measured.

e Procedure:

[¢]

Cells are seeded in multi-well plates and grown to confluence.

[¢]

Cells are washed and pre-incubated with buffer.

o

A mixture of the radiolabeled substrate and varying concentrations of N-Butylpyridinium
Chloride (or vehicle control) is added to the cells.

o

Uptake is allowed to proceed for a defined period at 37°C.
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o The uptake is terminated by washing the cells with ice-cold buffer.
o Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
o 1Cso values are calculated from the concentration-response curves.

Visualizations
Experimental Workflow and Signaling Interactions

To visually represent the methodologies and potential biological interactions of N-
Butylpyridinium Chloride, the following diagrams have been generated using Graphviz.
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Figure 1: Experimental workflow for the 3-month oral toxicity study of N-Butylpyridinium
Chloride.
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Figure 2: Postulated interaction of N-Butylpyridinium Chloride with Organic Cation
Transporters.

Data Gaps and Future Directions

Despite the available data, several critical areas require further investigation to provide a
complete toxicological profile of N-Butylpyridinium Chloride.

¢ Acute Toxicity: Definitive acute toxicity studies via oral, dermal, and inhalation routes are
needed to establish LDso and LCso values.

+ Dermal and Inhalation Toxicity: There is a significant lack of data on the effects of N-
Butylpyridinium Chloride following dermal contact and inhalation, which are potential routes
of occupational exposure.

« Ecotoxicity: The environmental fate and effects of N-Butylpyridinium Chloride are largely
unknown. Studies on its toxicity to aquatic organisms (fish, daphnids, and algae) are

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b075717?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

essential for a comprehensive environmental risk assessment.

e Mechanism of Action: While the inhibition of organic cation transporters has been identified,
further research is needed to understand the downstream signaling pathways affected and
the full toxicological consequences of this inhibition.

Conclusion

N-Butylpyridinium Chloride exhibits a complex toxicological profile characterized by potential
systemic effects at high oral doses and potent in vitro inhibition of organic cation transporters. It
does not appear to be genotoxic. The current body of evidence is insufficient to fully
characterize its risk to human health and the environment, highlighting the need for further
research, particularly in the areas of acute toxicity, dermal and inhalation exposure, and
ecotoxicology. This guide serves as a foundational resource for professionals in the field and
underscores the importance of continued investigation into the safety of this and other ionic
liquids.

 To cite this document: BenchChem. [Toxicity Profile of N-Butylpyridinium Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075717#toxicity-studies-of-n-butylpyridinium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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